5-ethoxy-3-(3-fluorobenzyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
5-ethoxy-3-(3-fluorobenzyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethoxy-3-(3-fluorobenzyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes for large-scale production. This includes the use of efficient catalysts, high-yielding reaction conditions, and scalable purification techniques to ensure the compound is produced in sufficient quantities and purity for its intended applications.
Chemical Reactions Analysis
Types of Reactions
5-ethoxy-3-(3-fluorobenzyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the nitro group to an amine.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups.
Scientific Research Applications
5-ethoxy-3-(3-fluorobenzyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: The compound is investigated for its potential therapeutic effects, such as anticancer, antiviral, or anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 5-ethoxy-3-(3-fluorobenzyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar structural features and potential biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A compound with a different arrangement of nitrogen atoms in the ring system but similar applications in medicinal chemistry.
Uniqueness
5-ethoxy-3-(3-fluorobenzyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethoxy, fluorobenzyl, and methyl groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
5-ethoxy-3-[(3-fluorophenyl)methyl]-1-methylpyrido[2,3-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3O3/c1-3-24-13-7-8-19-15-14(13)16(22)21(17(23)20(15)2)10-11-5-4-6-12(18)9-11/h4-9H,3,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIJNUKWEHFKELA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=NC=C1)N(C(=O)N(C2=O)CC3=CC(=CC=C3)F)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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